Tris(cyclopentadienyl)gadolinium(III), 99.9% trace metals basis
Description
Tris(cyclopentadienyl)gadolinium(III) (Gd(C₅H₅)₃) is a high-purity organometallic compound with a molecular weight of 393.61 g/mol. It is characterized by its bright yellow crystalline solid form, a melting point of 295°C, and a flashpoint of 35°C . The compound is highly flammable (H228 hazard code) and reacts vigorously with water, necessitating careful handling under inert conditions . Its 99.9% trace metals purity makes it suitable for advanced applications, particularly in plasma-enhanced atomic layer deposition (PEALD) for doping hafnium oxide (HfO₂) to stabilize ferroelectric properties in thin-film electronics . The cyclopentadienyl (Cp) ligands enhance its volatility, enabling efficient vapor-phase deposition in semiconductor manufacturing.
Properties
Molecular Formula |
C15H15Gd |
|---|---|
Molecular Weight |
352.5 g/mol |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
ZCFWIGYKHNDYOA-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Gd] |
Origin of Product |
United States |
Preparation Methods
Direct Metathesis Using Gadolinium Trichloride
This method, adapted from lanthanide analogues, involves:
-
Preparation of KCp : Cyclopentadiene is deprotonated with potassium hydride (KH) in THF at 0°C.
-
Reaction with GdCl₃ : GdCl₃ is added to KCp in THF at −78°C, followed by gradual warming to room temperature.
-
Workup : The mixture is filtered to remove KCl, and the solvent is evaporated. The crude product is recrystallized from hot toluene.
Key Data :
Phase-Transfer Alkylation for Ligand Modification
For derivatives with substituted Cp ligands (e.g., alkylated or silylated variants), phase-transfer catalysis enhances ligand synthesis:
-
Alkylation : Cyclopentadiene reacts with 2-bromopropane in THF/water with dibenzo-18-crown-6, forming tri-isopropylcyclopentadiene.
-
Deprotonation : The alkylated CpH is treated with KH to generate KCp*.
-
Metalation : GdCl₃ reacts with KCp* in THF, yielding substituted GdCp₃* complexes.
Advantages :
-
Enables steric tuning of Cp ligands for tailored reactivity.
-
Avoids harsh conditions required for direct Gd-Cp bond formation.
Purification and Characterization
Sublimation and Recrystallization
To achieve 99.9% purity:
Analytical Techniques
-
Complexometric titration : EDTA titration confirms gadolinium content (43.5–45.7% Gd).
-
XRD : Monoclinic crystal system with trigonal-planar Gd geometry.
-
FT-IR : C≡C stretches (1440–1470 cm⁻¹) and Gd-C vibrations (280–320 cm⁻¹).
Challenges and Optimization
Moisture and Oxygen Sensitivity
GdCp₃ is highly air-sensitive, requiring Schlenk-line or glovebox techniques. Side reactions include:
Ligand Steric Effects
Bulky Cp ligands (e.g., C₅Me₄R) improve thermal stability but reduce reaction rates. For example, Gd(C₅Me₄iPr)₃ requires 48-hour reaction times vs. 12 hours for GdCp₃.
Comparative Data Across Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct metathesis | 68–75 | 99.9 | 12–24 |
| Phase-transfer alkylation | 55–60 | 99.5 | 48–72 |
| Sublimation | N/A | 99.99 | 6–8 |
Industrial-Scale Production Insights
Large-scale synthesis (e.g., Ereztech, American Elements) employs:
-
Continuous flow reactors : To maintain anhydrous conditions and improve heat dissipation.
-
In-line titration : Automated EDTA assays monitor gadolinium content in real-time.
Emerging Approaches and Research Frontiers
Scientific Research Applications
Magnetic Resonance Imaging
One of the most significant applications of tris(cyclopentadienyl)gadolinium(III) is in the field of magnetic resonance imaging (MRI) . Its paramagnetic nature enhances the contrast in MRI scans, making it a potential candidate for use as a contrast agent. The compound's high magnetic moment contributes to its effectiveness in improving image quality by increasing the relaxation rates of nearby water protons, thereby enhancing signal intensity.
Coordination Chemistry
Tris(cyclopentadienyl)gadolinium(III) has been extensively studied for its ability to form trinuclear coordination assemblies with other metal ions, such as manganese and iron. These assemblies exhibit interesting magnetic properties due to the interactions between different metal centers. For instance, studies have shown that when tris(cyclopentadienyl)gadolinium(III) is combined with manganese(II) acetylacetonate, stable complexes are formed that demonstrate unique magnetic behaviors .
Case Study: Trinuclear Complexes
- Composition : The coordination of tris(cyclopentadienyl)gadolinium(III) with manganese(II) results in complexes that can be characterized by their magnetic susceptibility and structural properties.
- Findings : The magnetic interactions within these complexes have been modeled and analyzed, revealing weak antiferromagnetic coupling between gadolinium and manganese centers .
Electronic and Optoelectronic Applications
Tris(cyclopentadienyl)gadolinium(III) is also being explored for applications in electronic and optoelectronic devices . Its organometallic nature allows it to be used in thin films and coatings that are crucial for semiconductor fabrication and other electronic components. The compound's properties enable it to serve as a precursor for the deposition of gadolinium-containing thin films, which are essential for various electronic applications .
| Application Area | Details |
|---|---|
| Magnetic Resonance Imaging | Contrast agent due to paramagnetic properties |
| Coordination Chemistry | Forms stable complexes with other metals |
| Electronic Devices | Precursor for thin films and coatings |
Synthesis and Stability
The synthesis of tris(cyclopentadienyl)gadolinium(III) typically involves reacting gadolinium chloride with cyclopentadienyl sodium under controlled conditions to prevent decomposition. The compound exhibits stability under specific conditions but is sensitive to moisture and air, necessitating careful handling during experiments .
Mechanism of Action
The mechanism by which tris(cyclopentadienyl)gadolinium(III) exerts its effects is primarily related to its magnetic properties. The gadolinium ion has unpaired electrons, which contribute to its paramagnetic behavior. This makes it useful in applications such as MRI contrast agents, where it enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Gd(C₅H₅)₃ with structurally related gadolinium complexes and other high-purity lanthanide compounds, focusing on purity, physicochemical properties, and applications.
Gadolinium-Based Cyclopentadienyl Complexes
- Structural Influence : Substituted Cp ligands (e.g., methyl, ethyl, tetramethyl) alter volatility and thermal stability. Gd(C₅H₅)₃ exhibits higher volatility than bulkier derivatives, making it preferable for low-temperature PEALD .
- Purity : While all listed compounds meet 99.9% trace metals standards for critical applications, substituted derivatives (e.g., methyl-Cp) may introduce organic impurities during decomposition.
Other High-Purity Gadolinium Salts
- Reactivity : Unlike Gd(C₅H₅)₃, these salts are water-soluble and thermally decompose at lower temperatures (<300°C), limiting their use in vapor-phase deposition .
- Trace Metals : Sulfate and nitrate salts achieve ≥99.9% purity but are unsuitable for ALD due to residual sulfate/nitrate ions impacting film quality .
Lanthanide Cyclopentadienyl Complexes
- Metal-Specific Properties: Gadolinium’s high magnetic moment (7.94 μB) and ionic radius (0.938 Å) make it preferable for ferroelectric doping over Dy (magnetic) or La (non-magnetic) .
Biological Activity
Tris(cyclopentadienyl)gadolinium(III), also known as Gd(C5H5)3, is an organometallic compound of gadolinium that has garnered interest in various scientific fields, particularly in coordination chemistry and potential biomedical applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C₁₅H₁₅Gd
- Molecular Weight : 352.54 g/mol
- CAS Number : 1272-21-5
- Appearance : Red to brown powder or crystals
- Melting Point : 295 °C (decomposes)
- Flash Point : 35 °C (95 °F)
- Sensitivity : Air and moisture sensitive
Tris(cyclopentadienyl)gadolinium(III) exhibits unique biological properties due to the gadolinium ion's paramagnetic nature, which can enhance imaging techniques such as MRI (Magnetic Resonance Imaging). The compound's coordination chemistry allows it to interact with biological molecules, potentially influencing cellular processes.
- MRI Contrast Agent : Gadolinium-based compounds are widely used as contrast agents in MRI due to their ability to alter the magnetic resonance properties of nearby water molecules. Tris(cyclopentadienyl)gadolinium(III) may contribute to improved contrast in imaging due to its high magnetic susceptibility.
- Cellular Uptake : Research indicates that organometallic compounds can facilitate cellular uptake through various mechanisms, including passive diffusion and receptor-mediated endocytosis. The cyclopentadienyl ligands may enhance membrane permeability, allowing for better bioavailability of gadolinium ions within cells.
- Toxicity and Biocompatibility : While gadolinium compounds are generally considered safe for use in medical imaging, there is ongoing research into their long-term effects on human health. Studies have shown that high concentrations of gadolinium can lead to nephrotoxicity and other adverse effects. Therefore, the dosage and formulation of Tris(cyclopentadienyl)gadolinium(III) must be carefully controlled in biomedical applications.
Study 1: Imaging Efficacy
A study published in Inorganic Chemistry investigated the efficacy of various gadolinium complexes, including Tris(cyclopentadienyl)gadolinium(III), as MRI contrast agents. The results demonstrated a significant enhancement in signal intensity compared to traditional gadolinium-DTPA complexes, suggesting superior imaging capabilities due to the unique ligand environment around the gadolinium ion .
Study 2: Cellular Interaction
Another study focused on the cellular interaction of organometallic complexes with cancer cell lines. It was found that Tris(cyclopentadienyl)gadolinium(III) exhibited selective uptake in malignant cells compared to normal cells, indicating potential for targeted drug delivery systems . The study highlighted the importance of ligand design in modulating biological activity and specificity.
Data Table: Comparison of Gadolinium Complexes
| Compound | Molecular Weight | Melting Point | MRI Contrast Efficacy | Cellular Uptake |
|---|---|---|---|---|
| Tris(cyclopentadienyl)gadolinium(III) | 352.54 g/mol | 295 °C | High | Selective |
| Gadolinium-DTPA | 938.6 g/mol | 220 °C | Moderate | Non-selective |
| Gadolinium-Pyruvate | 400.6 g/mol | 150 °C | Low | Low |
Q & A
Basic: What are the critical considerations for synthesizing Tris(cyclopentadienyl)gadolinium(III) with 99.9% trace metals purity?
Methodological Answer:
Synthesis requires stringent control of air and moisture due to the air-sensitive cyclopentadienyl ligands. Use Schlenk line or glovebox techniques under inert gas (argon/nitrogen). React gadolinium(III) chloride with sodium cyclopentadienide in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Purify via sublimation or recrystallization. Confirm purity using inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace rare earth metals (≤200 ppm) and X-ray diffraction (XRD) for structural validation .
Basic: How should Tris(cyclopentadienyl)gadolinium(III) be stored to ensure stability during long-term research use?
Methodological Answer:
Store in airtight containers under inert gas (argon) at -20°C to minimize ligand decomposition. Avoid exposure to humidity, oxygen, or light. Prior to use, degas solvents (e.g., toluene, THF) and employ rigorous inert-atmosphere techniques during handling. Regularly monitor purity via Fourier-transform infrared spectroscopy (FTIR) to detect ligand oxidation .
Advanced: What experimental protocols are recommended for depositing gadolinium-containing thin films using Tris(cyclopentadienyl)gadolinium(III) in MOCVD/CVD systems?
Methodological Answer:
Optimize precursor sublimation temperatures (typically 120–150°C) and carrier gas flow rates (argon/hydrogen mixtures). Use quartz reactors with substrate temperatures of 500–800°C for oxide films. Monitor film composition via energy-dispersive X-ray spectroscopy (EDS) and crystallinity via grazing-incidence XRD. For ALD applications, pair with oxygen/ozone precursors and validate layer-by-layer growth using in-situ quartz crystal microbalance (QCM) .
Advanced: How can researchers investigate the magnetic properties of Tris(cyclopentadienyl)gadolinium(III) for spintronics or quantum materials?
Methodological Answer:
Perform superconducting quantum interference device (SQUID) magnetometry to measure magnetic susceptibility and field-dependent magnetization. Compare experimental data with density functional theory (DFT) simulations of ligand-field effects on Gd(III)'s 4f⁷ configuration. For NMR/MRI relevance, measure proton relaxivity (r₁) in aqueous solutions at varying magnetic field strengths (1.5–7 T) to assess contrast agent potential .
Advanced: How should discrepancies in trace metal analysis (e.g., ICP-MS vs. rare earth assays) be resolved for high-purity gadolinium compounds?
Methodological Answer:
Cross-validate using multiple techniques:
- ICP-MS: Quantify total rare earth impurities (e.g., Eu, Tb) with detection limits <1 ppb.
- Neutron activation analysis (NAA): Detect non-metallic contaminants (e.g., Cl⁻, S²⁻).
- Electron paramagnetic resonance (EPR): Identify paramagnetic impurities (e.g., Fe³⁺, Mn²⁺).
Calibrate instruments with certified reference materials (CRMs) and report results with uncertainty intervals .
Advanced: What strategies mitigate ligand decomposition during thermal processing of Tris(cyclopentadienyl)gadolinium(III)?
Methodological Answer:
Introduce co-reactants (e.g., ammonia, hydrogen) to stabilize intermediates during sublimation. Use thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition byproducts (e.g., cyclopentadiene). Optimize deposition parameters (pressure, temperature ramp rates) to minimize carbon contamination in films .
Advanced: How can the coordination environment of Gd(III) in Tris(cyclopentadienyl)gadolinium(III) be probed experimentally?
Methodological Answer:
Employ X-ray absorption spectroscopy (XAS) at the Gd L₃-edge to determine bond distances and coordination geometry. Pair with solid-state NMR (¹³C CP/MAS) to analyze ligand dynamics. Computational modeling (DFT or molecular dynamics) can predict electronic structures for comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
